4-Ethynyl-3-methoxy-1,2-thiazole
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Overview
Description
4-Ethynyl-3-methoxy-1,2-thiazole is a heterocyclic organic compound characterized by the presence of a thiazole ring substituted with an ethynyl group at the 4-position and a methoxy group at the 3-position. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
The synthesis of 4-Ethynyl-3-methoxy-1,2-thiazole typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling a 4-bromo-3-methoxy-1,2-thiazole with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Chemical Reactions Analysis
4-Ethynyl-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the thiazole ring, often using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methoxy-1,2-thiazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
4-Ethynyl-3-methoxy-1,2-thiazole can be compared with other thiazole derivatives such as:
4-Methyl-3-methoxy-1,2-thiazole: Similar in structure but with a methyl group instead of an ethynyl group, leading to different reactivity and biological activity.
4-Phenyl-3-methoxy-1,2-thiazole: Contains a phenyl group, which may enhance its aromaticity and potential for π-π interactions.
4-Ethynyl-3-hydroxy-1,2-thiazole: Substituted with a hydroxy group, affecting its solubility and hydrogen bonding capabilities.
The unique combination of the ethynyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-ethynyl-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-3-5-4-9-7-6(5)8-2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSUONDDMBUGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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